molecular formula C15H18N2 B8273617 4-Amino-3-(4,4-dimethyl-cyclohex-1-enyl)-benzonitrile

4-Amino-3-(4,4-dimethyl-cyclohex-1-enyl)-benzonitrile

Cat. No. B8273617
M. Wt: 226.32 g/mol
InChI Key: JSDQZUNVHYITTP-UHFFFAOYSA-N
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Patent
US07790724B2

Procedure details

The title compound was prepared from 4-amino-3-bromo-benzonitrile (as prepared in the previous step, 1.0 g, 5.0 mmol), 4,4-dimethylcyclohexen-1-yl boronic acid (938 mg, 6.07 mmol), Pd(PPh3)4 (585 mg, 0.506 mmol) and 2M Na2CO3 (20.2 mL, 40.5 mmol) according to the procedure in Example 44, step (b) (284 mg, 25%). Mass spectrum (ESI, m/z): Calcd. for C15H18N2, 227.1, found 227.3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
938 mg
Type
reactant
Reaction Step Two
Quantity
20.2 mL
Type
reactant
Reaction Step Two
Quantity
585 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1Br.[CH3:11][C:12]1([CH3:21])[CH2:17][CH2:16][C:15](B(O)O)=[CH:14][CH2:13]1.C([O-])([O-])=O.[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:15]1[CH2:16][CH2:17][C:12]([CH3:21])([CH3:11])[CH2:13][CH:14]=1 |f:2.3.4,^1:31,33,52,71|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C#N)C=C1)Br
Step Two
Name
Quantity
938 mg
Type
reactant
Smiles
CC1(CC=C(CC1)B(O)O)C
Name
Quantity
20.2 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
585 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C#N)C=C1)C1=CCC(CC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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